3-[2-[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride; sulfuric acid
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Overview
Description
3-[2-[4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride is a complex organic compound featuring a pyrimidine core. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride involves multiple stepsCommon reagents used in these reactions include N-bromosuccinimide as a radical initiator and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[2-[4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl fluoride group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
3-[2-[4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The pyrimidine core is known to inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This mechanism is crucial in its anticancer and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Pazopanib: A multi-targeted receptor tyrosine kinase inhibitor.
Imatinib: Used in the treatment of certain types of cancer.
Dasatinib: Another anticancer agent targeting tyrosine kinases
Uniqueness
3-[2-[4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
25288-28-2 |
---|---|
Molecular Formula |
C26H24Cl2FN5O8S2 |
Molecular Weight |
688.5 g/mol |
IUPAC Name |
3-[2-[4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride;sulfuric acid |
InChI |
InChI=1S/C26H22Cl2FN5O4S.H2O4S/c27-20-9-6-16(13-21(20)28)23-22(33-26(31)34-24(23)30)14-38-18-7-4-15(5-8-18)10-11-32-25(35)17-2-1-3-19(12-17)39(29,36)37;1-5(2,3)4/h1-9,12-13H,10-11,14H2,(H,32,35)(H4,30,31,33,34);(H2,1,2,3,4) |
InChI Key |
ASLGTEYOAPDTHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)NCCC2=CC=C(C=C2)OCC3=C(C(=NC(=N3)N)N)C4=CC(=C(C=C4)Cl)Cl.OS(=O)(=O)O |
Origin of Product |
United States |
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